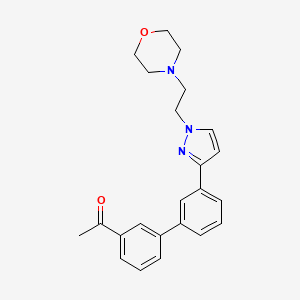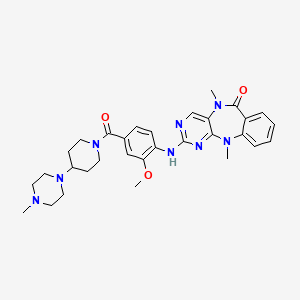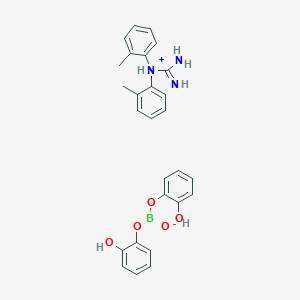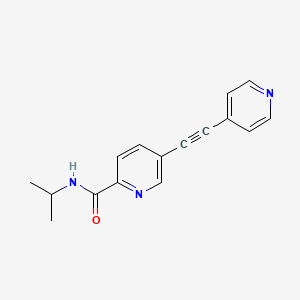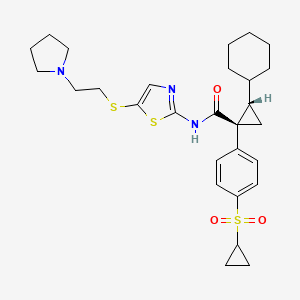
LY2608204
科学研究应用
化学
在化学领域,LY-2608204 被用作模型化合物来研究葡萄糖激酶活化及其对葡萄糖代谢的影响。 研究人员探索了它调节酶活性的潜力及其对代谢途径的影响 .
生物学
在生物学上,LY-2608204 因其在调节血糖水平方面的作用而具有重要意义。 研究表明,它可以增强细胞中的葡萄糖摄取,使其成为研究细胞代谢和胰岛素信号传导的宝贵工具 .
医学
在医学上,LY-2608204 正在被研究用于治疗糖尿病的潜力。 通过激活葡萄糖激酶,它有助于降低血糖水平,为管理高血糖提供了一种很有希望的治疗方法 .
工业
在工业上,LY-2608204 用于开发针对代谢疾病的新药。 它调节葡萄糖激酶活性的能力使其成为制药行业的关键化合物 .
作用机制
LY-2608204 通过与葡萄糖激酶结合而发挥其作用,葡萄糖激酶是一种催化葡萄糖磷酸化为 6-磷酸葡萄糖的酶。这种激活增强了酶对葡萄糖的亲和力,从而增加了葡萄糖代谢。 所涉及的分子靶点包括葡萄糖激酶的活性位点和调节其活性的特定调节域 .
生化分析
Biochemical Properties
LY2608204 plays a significant role in biochemical reactions, primarily through its activation of glucokinase (GK), a key enzyme involved in glucose metabolism . The compound interacts with GK in a concentration-dependent manner, stimulating glucose metabolism in rat insulinoma INS1-E cells .
Cellular Effects
This compound influences cell function by modulating glucose metabolism. It activates glucokinase, which in turn stimulates glucose metabolism in cells . This can impact various cellular processes, including cell signaling pathways and gene expression related to glucose metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding and activation of glucokinase, a key enzyme in the glucose metabolism pathway . By activating glucokinase, this compound enhances the conversion of glucose to glucose-6-phosphate, a critical step in glucose metabolism. This can lead to changes in gene expression related to this metabolic pathway.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily observed in its influence on glucose metabolism. As an activator of glucokinase, this compound can stimulate glucose metabolism in a time-dependent manner
Dosage Effects in Animal Models
In animal models, this compound has been shown to decrease plasma glucose levels in a dose-dependent manner
Metabolic Pathways
This compound is involved in the glucose metabolism pathway through its activation of glucokinase . Glucokinase is a key enzyme in this pathway, catalyzing the conversion of glucose to glucose-6-phosphate.
准备方法
合成路线及反应条件
LY-2608204 的合成涉及多个步骤,从关键中间体的制备开始反应条件通常涉及使用有机溶剂、催化剂和受控温度,以确保高产率和纯度 .
工业生产方法
LY-2608204 的工业生产遵循类似的合成路线,但规模更大。这涉及优化反应条件,以最大限度地提高产量并减少杂质。 使用高效液相色谱 (HPLC) 等技术来纯化最终产物 .
化学反应分析
反应类型
LY-2608204 经历了各种化学反应,包括:
氧化: 该反应可以改变分子上的官能团,可能会改变其活性。
还原: 还原反应可用于修饰特定的官能团,增强化合物的稳定性或活性。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲核试剂。 反应条件通常涉及受控温度、特定 pH 值和惰性气氛,以防止不必要的副反应 .
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能产生羟基化衍生物,而取代反应可能会产生 LY-2608204 的各种功能化类似物 .
相似化合物的比较
类似化合物
RO-28-1675: 另一种对葡萄糖代谢具有类似作用的葡萄糖激酶激活剂。
PF-04937319: 一种也靶向葡萄糖激酶但具有不同结合亲和力和药代动力学特性的化合物.
LY-2608204 的独特性
LY-2608204 由于其对葡萄糖激酶的高效力和特异性而脱颖而出。它独特的化学结构允许在比其他类似化合物更低的浓度下有效地激活酶。 此外,它良好的药代动力学特征使其成为治疗应用的理想候选药物 .
属性
IUPAC Name |
(1R,2S)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O3S3/c32-26(30-27-29-19-25(36-27)35-17-16-31-14-4-5-15-31)28(18-24(28)20-6-2-1-3-7-20)21-8-10-22(11-9-21)37(33,34)23-12-13-23/h8-11,19-20,23-24H,1-7,12-18H2,(H,29,30,32)/t24-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIVJLHCZUTGSD-CUBQBAPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC2(C3=CC=C(C=C3)S(=O)(=O)C4CC4)C(=O)NC5=NC=C(S5)SCCN6CCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2C[C@@]2(C3=CC=C(C=C3)S(=O)(=O)C4CC4)C(=O)NC5=NC=C(S5)SCCN6CCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234703-40-2 | |
| Record name | LY-2608204 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234703402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2608204 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12284 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GLOBALAGLIATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A0L003HEY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Globalagliatin (LY-2608204) and how does it affect glucose metabolism?
A1: Globalagliatin (LY-2608204), also known chemically as (1R,2S)-2-Cyclohexyl-1-(4-(cyclopropylsulfonyl)phenyl)-N-(5-((2-(1-pyrrolidinyl)ethyl)thio)-2-thiazolyl)cyclopropanecarboxamide, acts as a glucokinase activator. Glucokinase is a key enzyme involved in glucose metabolism, primarily in pancreatic beta cells and the liver. By activating glucokinase, Globalagliatin enhances glucose uptake and metabolism, ultimately leading to improved glycemic control.
Q2: How does the mutation p.ARG325TRP in the zinc transporter ZnT8 affect the binding of Globalagliatin?
A2: While Globalagliatin is known to be a glucokinase activator, research suggests it might also interact with the zinc transporter ZnT8. A study [] utilized computational modeling to investigate the impact of the p.ARG325TRP mutation on ZnT8 structure and its interaction with various compounds, including Globalagliatin. The study found that the mutant ZnT8 displayed better binding energy with Globalagliatin compared to the wild-type protein. Molecular dynamic simulations further supported this finding, showing strong binding of Globalagliatin to the mutant ZnT8. This suggests a potential secondary mechanism of action for Globalagliatin, although further experimental validation is required.
Q3: What is known about the pharmacokinetics of Globalagliatin in humans?
A3: A Phase Ib clinical trial [] investigated the safety, pharmacokinetics, and pharmacodynamics of Globalagliatin in Chinese patients with Type 2 Diabetes Mellitus. The study employed a randomized, ascending dose design over a 28-day period. While the specific pharmacokinetic parameters were not detailed in the provided abstract, this study highlights ongoing research into understanding the absorption, distribution, metabolism, and excretion profile of Globalagliatin in the relevant patient population. Additionally, another study [] explored the influence of a high-fat meal on the pharmacokinetics of Globalagliatin in healthy Chinese volunteers. This suggests that food intake may alter the drug's absorption and potentially its overall efficacy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


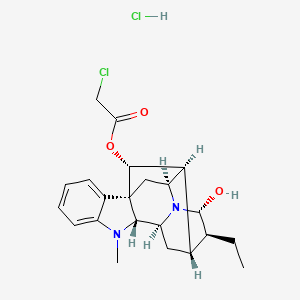
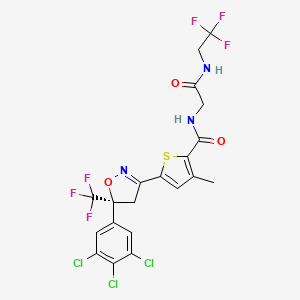
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol](/img/structure/B608640.png)
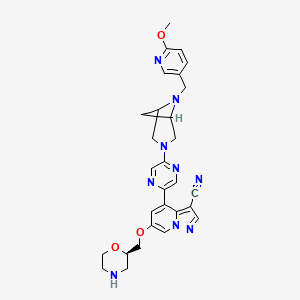

![(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride](/img/structure/B608645.png)

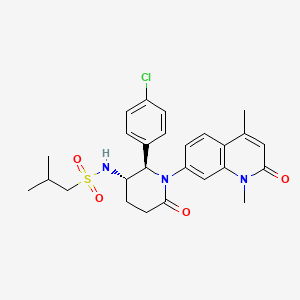
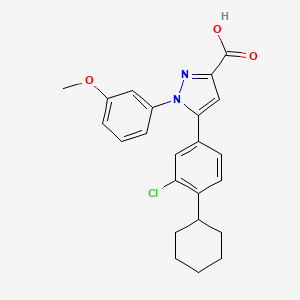
![3,12-Dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione](/img/structure/B608651.png)
